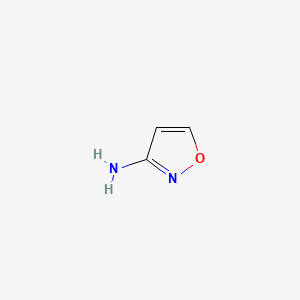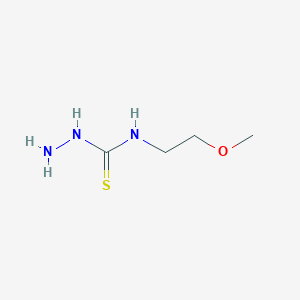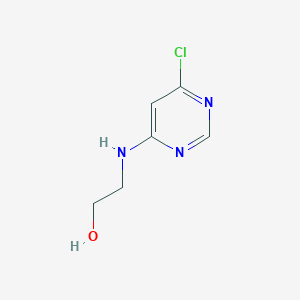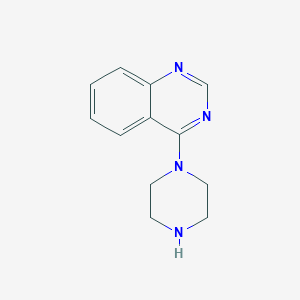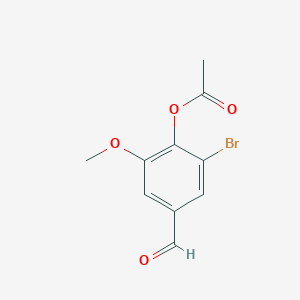
2-Bromo-4-formyl-6-methoxyphenyl acetate
Übersicht
Beschreibung
2-Bromo-4-formyl-6-methoxyphenyl acetate is a compound that has not been directly studied in the provided papers. However, related compounds with bromo, methoxy, and acetyl groups have been synthesized and analyzed in various contexts. For instance, 2-Bromo-6-methoxynaphthalene is an intermediate in the preparation of anti-inflammatory agents and has been synthesized using environmentally benign methods . Similarly, 2-Bromoacetyl-6-methoxynaphthalene has been used as a fluorescent labeling reagent for the analysis of dicarboxylic acids in pharmaceuticals and cosmetics . These compounds share structural similarities with 2-Bromo-4-formyl-6-methoxyphenyl acetate, suggesting potential applications in pharmaceutical analysis and synthesis.
Synthesis Analysis
The synthesis of brominated methoxy compounds often involves regioselective bromination or the use of methylating agents that are less toxic and more environmentally friendly . For example, tetramethylammonium chloride has been used as a methylating agent in the synthesis of 2-Bromo-6-methoxynaphthalene . Additionally, the synthesis of related compounds such as (E)-1-(2-(4-Bromobutoxy)-6-hydroxy-4-methoxyphenyl-3-phenylprop-2-en-1-one involves the opening of the tetrahydropyran cycle and subsequent O-alkylation . These methods could potentially be adapted for the synthesis of 2-Bromo-4-formyl-6-methoxyphenyl acetate.
Molecular Structure Analysis
The molecular structure of brominated methoxy compounds is characterized by the electron-withdrawing nature of the bromine atom and the electron-donating properties of methoxy and acetyl groups . For instance, in 2-(3-Bromo-4-methoxyphenyl)acetic acid, the methoxy group is almost coplanar with the phenyl ring, and the acetic acid substituent is tilted, indicating the influence of these groups on the overall molecular conformation .
Chemical Reactions Analysis
Brominated methoxy compounds participate in various chemical reactions, including electrophilic substitution and derivatization reactions. The kinetics of bromination of methoxycarbonyl derivatives has been studied, showing characteristic features similar to those of benzene derivatives . Furthermore, 2-Bromoacetyl-6-methoxynaphthalene reacts with carboxylic acids to form fluorescent esters, which are useful in HPLC analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated methoxy compounds are influenced by their functional groups. For example, the presence of a bromine atom can increase the density and molecular weight, while methoxy and acetyl groups can affect the solubility and boiling points. The spectroscopic properties, such as IR and NMR spectra, provide insights into the functional groups present and their interactions . Additionally, the crystal structure and intermolecular interactions, such as hydrogen bonding, play a significant role in the solid-state properties of these compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The compound has been utilized in various synthetic chemical processes. For example, it has been used in the synthesis of bromophenol derivatives from the red alga Rhodomela confervoides, as indicated by Zhao et al. (2004), demonstrating its utility in creating complex organic molecules with potential applications in pharmaceuticals and materials science (Zhao et al., 2004).
Applications in Organic Chemistry
- It serves as a key intermediate in various organic synthesis processes. Boyes and Hewson (2000) showed its role in the enantioselective synthesis of α-bromo acid derivatives and bromohydrins from tartrate-derived bromoacetals, highlighting its importance in the creation of stereochemically complex molecules (Boyes & Hewson, 2000).
Potential in Antioxidant Research
- Research by Li et al. (2012) on new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, where derivatives of 2-Bromo-4-formyl-6-methoxyphenyl acetate showed potent scavenging activity against radicals, suggests potential application in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).
Role in Polymer Chemistry
- In the field of polymer chemistry, derivatives of this compound have been explored for tuning optical properties and enhancing solid-state emission of poly(thiophene)s, as reported by Li, Vamvounis, and Holdcroft (2002), which is significant for the development of advanced materials in electronics and photonics (Li, Vamvounis, & Holdcroft, 2002).
Exploration in X-Ray Crystallography
- The compound has been analyzed in crystallography studies, like the work by O'reilly et al. (1987) on metal phenoxyalkanoic acid interactions, providing insights into molecular structures and interactions crucial for materials science and drug design (O'reilly et al., 1987).
Safety And Hazards
The compound is classified as a warning substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and getting medical advice/attention if skin or eye irritation persists .
Eigenschaften
IUPAC Name |
(2-bromo-4-formyl-6-methoxyphenyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-6(13)15-10-8(11)3-7(5-12)4-9(10)14-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXSITNPVULYEFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1Br)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10366381 | |
| Record name | 2-bromo-4-formyl-6-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-formyl-6-methoxyphenyl acetate | |
CAS RN |
308088-29-1 | |
| Record name | 2-bromo-4-formyl-6-methoxyphenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10366381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-4-formyl-6-methoxyphenyl Acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



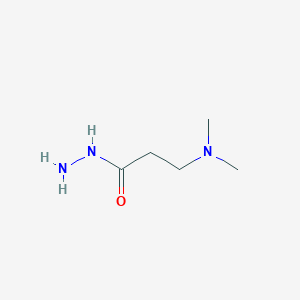
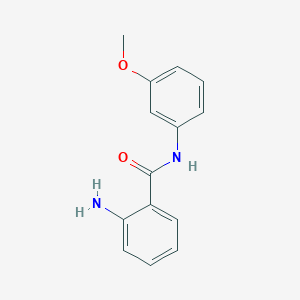

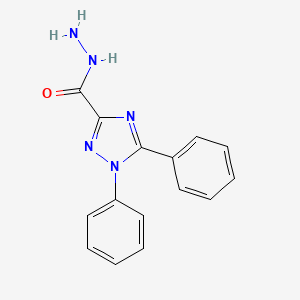


![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)

